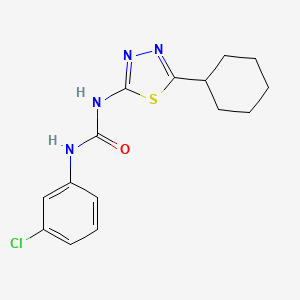
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea, also known as CCTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCTU belongs to the class of thiadiazole urea derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and neuroprotective effects. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival, including the AKT/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is also relatively easy to synthesize and has a low cost compared to other compounds with similar biological activities. However, one limitation of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea and to optimize its pharmacokinetic properties for clinical use. Another potential area of research is the development of novel analogs of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea with improved biological activities and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea involves the reaction between 3-chloroaniline and 5-cyclohexyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent and a base. The resulting product is then treated with urea to obtain N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-11-7-4-8-12(9-11)17-14(21)18-15-20-19-13(22-15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWKHZSKLUSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)

![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)

![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)